molecular formula C26H19ClN2O3 B13375866 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B13375866
M. Wt: 442.9 g/mol
InChI Key: HDOKZWNZTCJHDL-UHFFFAOYSA-N
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Description

6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, substituted with chlorophenyl, methoxyphenyl, and pyridinyl groups

Properties

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C26H19ClN2O3/c1-31-21-9-4-16(5-10-21)19-13-22(17-2-7-20(27)8-3-17)28-23(14-19)18-6-11-25-24(12-18)29-26(30)15-32-25/h2-14H,15H2,1H3,(H,29,30)

InChI Key

HDOKZWNZTCJHDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl, methoxyphenyl, and pyridinyl groups can be carried out through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

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